![molecular formula C27H21NO8S2 B4619487 4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)
4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Overview
Description
The compound is a sulfonamide derivative with significant relevance in organic chemistry due to its intricate molecular interactions and potential for various applications. Although specific literature directly addressing this compound is scarce, research on related sulfonamide and nitrophenyl compounds provides valuable insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the modification of electrophilic centers and substituents on the nonleaving group, as demonstrated in studies involving pyridinolysis reactions (Um et al., 2006). Additionally, the incorporation of sulfur dioxide under photocatalysis has been explored for sulfonylation of benzylic C-H bonds, highlighting a method potentially relevant to synthesizing such compounds (Gong et al., 2018).
Molecular Structure Analysis
Structural and spectroscopic studies provide insights into the molecular configurations of sulfonamide compounds. For instance, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide's structure was elucidated through various spectroscopic methods, offering a precedent for understanding the molecular structure of sulfonamide derivatives (Sarojini et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives can include the fission of C-S bonds, as observed in specific synthesized nitrobenzoates and their sulfinyl derivatives (El-Bardan, 1992). These reactions highlight the chemical reactivity and potential transformations of sulfonamide-based compounds.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as stability, melting points, and solubility, can significantly influence their applicability in various domains. For instance, the synthesis and characterization of sulfonated polyimides showcased their proton conductivity and water stability, relevant for applications in fuel cell technologies (Fang et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different agents and conditions, are crucial for understanding the compound's behavior in various environments. The synthesis and structural analysis of related compounds, such as benzo[b]thiophen-3-ylacetonitriles, provide insights into the reactivity and potential chemical properties of sulfonamide and nitrophenyl derivatives (Nowacki & Wojciechowski, 2017).
Scientific Research Applications
Synthesis and Characterization of Sulfonamide Derivatives
Pesticidal Potential : Research on derivatives of phenyl tribromomethyl sulfone revealed novel compounds with potential pesticidal activity, suggesting that modifications in the sulfone moiety can lead to useful agricultural chemicals (Borys, Korzyński, & Ochal, 2012).
Electrochemical and Chemical Synthesis : Studies on the electrochemical and chemical synthesis of different types of disulfonamide and sulfonamide derivatives highlight the versatility of sulfonamide chemistry for generating compounds with varied functional applications, indicating a methodological relevance to pharmaceutical and material science (Khazalpour & Nematollahi, 2015).
Sulfur-Phenolate Exchange Method : The development of a mild, fast, and high-yielding method for the synthesis of sulfonamides at room temperature, using 4-nitrophenyl benzylsulfonate, showcases a novel approach to sulfonamide synthesis. This technique's efficiency suggests its utility in creating derivatives for biological and material sciences applications (van den Boom & Zuilhof, 2023).
High Refractive Index Materials : The synthesis of organo-soluble thioether-bridged polyphenylquinoxalines from compounds involving sulfonamide chemistry demonstrates the creation of materials with ultra-high refractive indices and low birefringences, highlighting the application of such chemistry in advanced material science (Li et al., 2010).
Novel Compounds and Mechanisms
Pro-apoptotic Effects in Cancer Cells : The synthesis of new sulfonamide derivatives and their pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells reveal the therapeutic potential of sulfonamide modifications in oncology (Cumaoğlu et al., 2015).
Photocatalysis in Organic Synthesis : The development of sulfonylation techniques for the benzylic C-H bond through photocatalysis presents an innovative approach in organic synthesis, potentially influencing the synthesis of pharmacologically active compounds (Gong et al., 2018).
properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO8S2/c29-27(25-8-4-5-9-26(25)38(34,35)24-16-12-22(13-17-24)28(30)31)36-18-20-10-14-23(15-11-20)37(32,33)19-21-6-2-1-3-7-21/h1-17H,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJRCDOMNUSISL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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